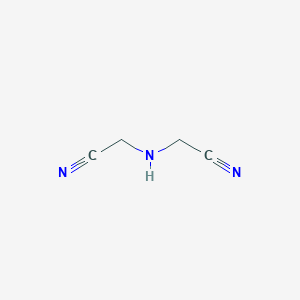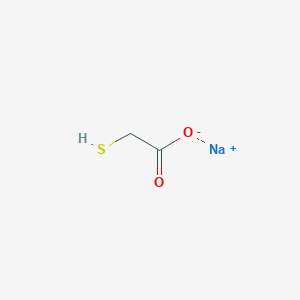
2-羟基异丁酸甲酯
描述
Methyl 2-hydroxyisobutyrate (MHib) is a compound of interest due to its applications in various industrial processes, including the production of acrylic glass and bioplastics. It is a derivative of 2-hydroxyisobutyric acid (2-HIBA), which can be synthesized through biotechnological methods using bacterial metabolism .
Synthesis Analysis
The biotechnological production of 2-HIBA, a precursor to MHib, has been demonstrated using genetically modified Methylobacterium extorquens AM1. This bacterium was engineered to express (R)-3-hydroxybutyryl coenzyme A-specific coenzyme B12-dependent mutases, leading to the production of 2-HIBA from methanol . Additionally, a synthetic process for producing (S)-2-hydroxybutyric acid methyl ester, which is structurally similar to MHib, has been developed with high purity and enantiomeric excess, indicating the potential for efficient synthetic routes to MHib as well .
Molecular Structure Analysis
The molecular structure of MHib has been characterized in its low-temperature crystalline and glassy states. Differential scanning calorimetry, IR and Raman spectroscopy, and molecular modeling have been used to identify the structural characteristics of MHib. In its crystalline phase, MHib molecules assume a conformation analogous to the most stable conformer found for the isolated molecule .
Chemical Reactions Analysis
MHib undergoes decomposition in the gas phase, which has been studied over a range of temperatures and pressures. The decomposition kinetics follow a first-order rate law, and the reaction products include acetone, methanol, and carbon monoxide, among others. Theoretical characterizations of the reaction mechanisms have been performed, providing insights into the decomposition process of MHib .
Physical and Chemical Properties Analysis
The physical properties of MHib have been studied, revealing that it exists as a glassy state at low temperatures and transitions to a crystalline phase upon heating. The enthalpy of crystallization and the temperature of fusion have been determined, providing important data on the thermal behavior of MHib . Furthermore, the thermal properties of related compounds, such as poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate), have been analyzed, showing that α-carbon methylation affects the glass transition temperature, melting temperature, and crystallization behavior .
科学研究应用
微生物立体选择性氧化
2-羟基异丁酸甲酯通过其相关化合物羟基异丁酸 (HIBA) 参与微生物立体选择性氧化过程。一项研究探索了通过 2-甲基-1,3-丙二醇的微生物氧化生产 HIBA,突出了 pH 值和曝气等因素在生物催化活性中的重要性,以及底物和产物抑制在长期生物转化中的挑战 (Léon 等人,2002 年)。
可再生碳的生物合成
从可再生碳源中生物合成 2-羟基异丁酸 (2-HIBA) 的研究强调了其作为聚合物合成构建模块的重要性。本研究强调了通过生物技术途径生产 2-HIBA 的潜力,以取代传统化学和石化产品作为碳源,并讨论了该领域的最新发现 (Rohwerder 和 Müller,2010 年)。
生物处理中的提取
一项关于选择有机介质以提取微生物生物转化产生的 β-羟基异丁酸的研究调查了各种有机介质对该过程的毒性作用。研究发现,溶解在异辛烷中的三辛基膦氧化物 (TOPO) 可以有效地用于两相系统中的 HIBA 生产,同时考虑了 pH 值和有机相萃取剂浓度等因素 (Léon 等人,2000 年)。
甲醇的酶促生产
一项关于甲基杆菌 extorquens AM1 从甲醇生产 2-羟基异丁酸 (2-HIBA) 的研究证明了这种化合物生物技术生产的可行性。该研究探索了使用特定酶将甲醇转化为 2-HIBA,显示了商品生产中替代原料的潜力 (Rohde 等人,2016 年)。
与钒 (V) 的络合研究
使用 51V NMR 光谱研究了钒 (V) 与 α-羟基羧酸(如 α-羟基异丁酸)的络合。这项研究有助于理解钒 (V) 在各种生物和化学过程中的配位几何和潜在作用 (Tracey,2003 年)。
气相分解研究
对 2-羟基丙酸甲酯和 2-羟基异丁酸甲酯的气相分解动力学的研究提供了对它们在高温下的化学行为的见解。这项研究有助于了解这些化合物的热稳定性和分解机理 (Safont 等人,2004 年)。
作用机制
Target of Action
Methyl 2-hydroxyisobutyrate (HBM) is primarily used as a chemical intermediate . It participates in esterification and transesterification reactions, contributing to the formation of complex molecules . The primary targets of HBM are therefore the reactants involved in these chemical reactions.
Mode of Action
The mode of action of HBM involves its participation in esterification reactions. In a study, solid acid catalysts were prepared using plastic as the starting material for the production of HBM through the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . The introduction of sulfonic acid groups (–SO3H groups), which serve as active sites in this reaction, was confirmed on the surfaces of polyethylene (PE) and polyvinyl chloride (PVC) via sulfonation .
Biochemical Pathways
The biochemical pathway involving HBM is primarily the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . This process is facilitated by solid acid catalysts, which contain sulfonic acid groups that serve as active sites in the reaction . The result of this reaction is the formation of HBM.
Result of Action
The result of HBM’s action is the formation of an ester compound bearing hydroxyl groups (–OH groups) attached to the alpha carbon position . This compound is a well-known principal component of photoresist (PR) thinner utilized in photolithography, one of the key processes in semiconductor manufacturing .
Action Environment
The action of HBM can be influenced by environmental factors. For instance, the catalytic activity of the solid acid catalysts used in the production of HBM can be affected by the temperature at which sulfonation occurs . An excessively high sulfonation temperature can facilitate the loss of chlorine groups (–Cl groups) via dehydrochlorination, resulting in a decrease in catalytic activity . Therefore, maintaining an optimal environment is crucial for maximizing the efficacy and stability of HBM’s action.
安全和危害
Methyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor, and it causes serious eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
未来方向
Methyl 2-hydroxyisobutyrate is a principal component of photoresist (PR) thinner utilized in photolithography, one of the key processes in semiconductor manufacturing . As it is especially indispensable in semiconductor micro-processes of 10 nm or less, the demand for Methyl 2-hydroxyisobutyrate is expected to steadily increase with the continued growth of the semiconductor industry . Therefore, developing an independent process for its production is necessary .
属性
IUPAC Name |
methyl 2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQFUJDGOBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062184 | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2110-78-3 | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7R5J7XPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Methyl 2-hydroxyisobutyrate in chemical synthesis?
A1: Methyl 2-hydroxyisobutyrate serves as a key intermediate in the synthesis of various compounds, notably triazine herbicides []. It is also a valuable building block in organic synthesis due to its versatility. For instance, it can be used to synthesize Methyl 2-fluoroisobutyrate, another important intermediate for agrochemicals, through a fluorine substitution reaction using thionyl chloride and fluorine hydride [].
Q2: What is known about the decomposition of Methyl 2-hydroxyisobutyrate in the gas phase?
A2: Research indicates that Methyl 2-hydroxyisobutyrate undergoes unimolecular, homogeneous decomposition in the gas phase, adhering to first-order kinetics []. This decomposition predominantly yields acetone, methanol, and carbon monoxide. Minor byproducts include methyl formate and methyl methacrylate []. The decomposition kinetics have been studied across specific temperature and pressure ranges, leading to the determination of its Arrhenius equation parameters [].
Q3: Are there any studies on the molecular interactions of Methyl 2-hydroxyisobutyrate?
A3: Yes, studies have explored the molecular interactions of Methyl 2-hydroxyisobutyrate with water and short-chain alcohols (methanol and ethanol) using both experimental techniques and molecular simulations []. These investigations provide valuable insights into the thermodynamic properties and intermolecular forces governing the behavior of Methyl 2-hydroxyisobutyrate in mixtures with these solvents.
Q4: What are the common methods for synthesizing Methyl 2-hydroxyisobutyrate?
A4: Besides its use as a chemical intermediate, Methyl 2-hydroxyisobutyrate can be synthesized through different pathways. One approach involves the esterification of 2-hydroxyisobutyric acid. This reaction can be facilitated using various catalysts, including solid acid catalysts derived from recycled plastics [, ]. These studies highlight the potential for sustainable and environmentally friendly approaches for Methyl 2-hydroxyisobutyrate production.
Q5: What are the solvent properties of Methyl 2-hydroxyisobutyrate?
A5: Methyl 2-hydroxyisobutyrate has found application as a solvent component in specific coating formulations, particularly spin-on antireflective coatings used in microelectronics and other industries []. Its inclusion in these formulations is attributed to its favorable properties as a solvent for the resin components and its ability to contribute to the desired coating properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)











